molecular formula C12H16ClN3O3 B11813849 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid

1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B11813849
M. Wt: 285.73 g/mol
InChI Key: HVBCIBNZIAXZOJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyridazinone intermediate.

    Chlorination and Carboxylation:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.

    Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxamide
  • 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-methanol

Uniqueness

1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16ClN3O3

Molecular Weight

285.73 g/mol

IUPAC Name

1-(5-chloro-1-ethyl-6-oxopyridazin-4-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C12H16ClN3O3/c1-2-16-11(17)10(13)9(7-14-16)15-5-3-8(4-6-15)12(18)19/h7-8H,2-6H2,1H3,(H,18,19)

InChI Key

HVBCIBNZIAXZOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)N2CCC(CC2)C(=O)O)Cl

Origin of Product

United States

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